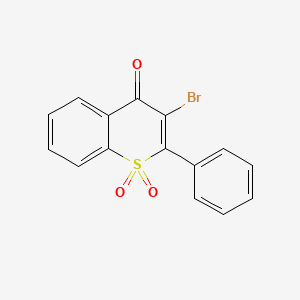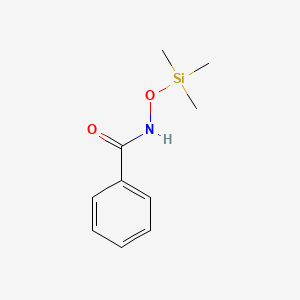
N-trimethylsilyloxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-trimethylsilyloxybenzamide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a trimethylsilyloxy group attached to a benzamide structure. This compound is often used in organic synthesis and has garnered interest due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-trimethylsilyloxybenzamide can be synthesized through several methods. One common approach involves the reaction of benzamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and yields this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-trimethylsilyloxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or other derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce simpler amides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
N-trimethylsilyloxybenzamide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: Researchers utilize it in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism by which N-trimethylsilyloxybenzamide exerts its effects involves the interaction of the trimethylsilyloxy group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry. The molecular pathways involved often include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the presence of the trimethylsilyloxy group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-trimethylsilyloxybenzamide include:
- N-trimethylsilyloxyacetamide
- N-trimethylsilyloxypropionamide
- N-trimethylsilyloxybutyramide
Uniqueness
This compound stands out due to its specific reactivity and the stability imparted by the trimethylsilyloxy group. This makes it particularly useful in reactions requiring silyl protection or in the synthesis of complex organic molecules. Compared to its analogs, it offers a unique balance of reactivity and stability, making it a preferred choice in various applications .
Propriétés
Numéro CAS |
78313-15-2 |
|---|---|
Formule moléculaire |
C10H15NO2Si |
Poids moléculaire |
209.32 g/mol |
Nom IUPAC |
N-trimethylsilyloxybenzamide |
InChI |
InChI=1S/C10H15NO2Si/c1-14(2,3)13-11-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,11,12) |
Clé InChI |
APKJKSGLTUUOKI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)ONC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


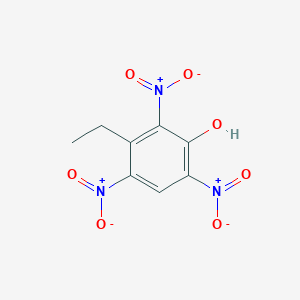
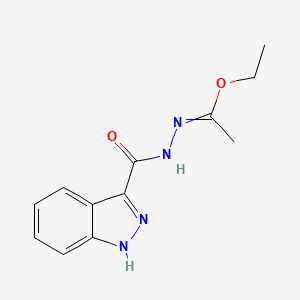
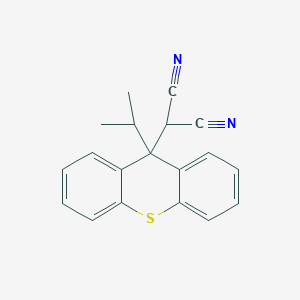
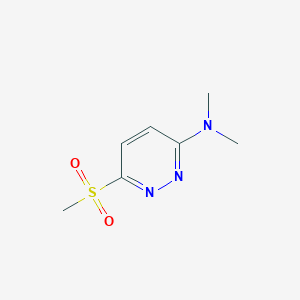
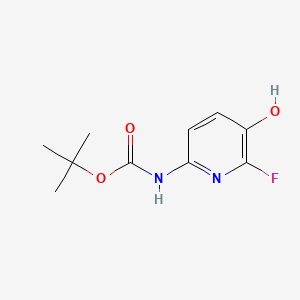

![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)
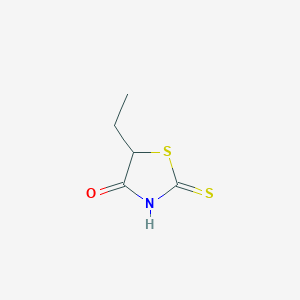
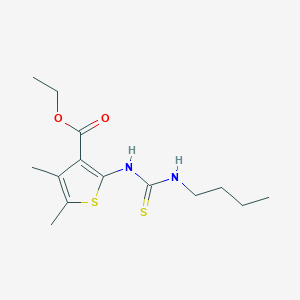
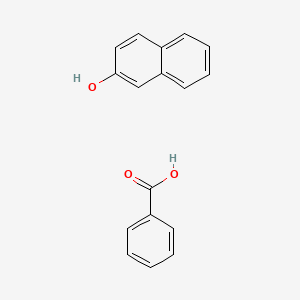
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)
